molecular formula C12H13F6O3P B13701270 Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate

Cat. No.: B13701270
M. Wt: 350.19 g/mol
InChI Key: DCIKXASZLQVPMA-UHFFFAOYSA-N
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Description

Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate is a phosphorus-containing organofluorine compound characterized by two ethyl ester groups and a 3,5-bis(trifluoromethyl)phenyl substituent bonded to the phosphorus atom. The trifluoromethyl (-CF₃) groups impart strong electron-withdrawing properties, making the compound highly electron-deficient. This feature enhances its utility in catalysis, particularly in cross-coupling reactions where electron-poor ligands stabilize metal centers . Synthetically, it is derived from reactions involving diethyl phosphite (CAS 762-04-9) and halogenated aryl precursors, such as 3,5-bis(trifluoromethyl)bromobenzene (CAS 328-70-1), via methods like the Arbuzov reaction or nucleophilic substitution .

Properties

Molecular Formula

C12H13F6O3P

Molecular Weight

350.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C12H13F6O3P/c1-3-20-22(19,21-4-2)10-6-8(11(13,14)15)5-9(7-10)12(16,17)18/h5-7H,3-4H2,1-2H3

InChI Key

DCIKXASZLQVPMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,5-bis(trifluoromethyl)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with the halide in the presence of a base to form the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The phosphonate group can participate in coordination chemistry, forming stable complexes with metal ions and other electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorus Compounds

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide (CAS 15979-14-3) and Phosphine (CAS 166172-69-6)

These compounds share the same electron-deficient aryl substituents but differ in phosphorus oxidation states and bonding.

Property Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Structure Phosphonate ester (P=O, ester groups) Phosphine oxide (P=O, two aryl groups) Tertiary phosphine (P–C bonds)
Electron Effect Moderate electron withdrawal Strong electron withdrawal Strong electron withdrawal
Applications Ligand precursor, catalytic intermediates Ligands in asymmetric catalysis Catalytic ligands, reducing agents
Synthesis Arbuzov reaction with diethyl phosphite Oxidation of phosphine Reduction of phosphine oxide

Key Findings :

  • The phosphonate’s ester groups increase hydrolytic stability compared to phosphine oxides, which are prone to oxidation .
  • Phosphine derivatives exhibit stronger metal-coordinating ability due to their lone pairs, whereas phosphonates are typically used as precursors or stabilizers .
Diethyl [[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate (CAS Not Provided)

This structurally analogous phosphonate replaces trifluoromethyl groups with bulky tert-butyl (-C(CH₃)₃) and a hydroxyl (-OH) substituent.

Property This compound Diethyl [[3,5-Bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate
Substituents -CF₃ (electron-withdrawing) -C(CH₃)₃ (steric bulk), -OH (polar)
Lipophilicity High (due to -CF₃) Moderate (hydroxyl reduces lipophilicity)
Applications Catalysis, electronic materials Antioxidant in food-contact plastics
Toxicity Profile Limited data Low neurotoxicity; EFSA-approved for food contact

Key Findings :

  • The tert-butyl/hydroxyl analog is prioritized for food-contact applications due to its low migration and toxicity, whereas the trifluoromethyl version’s safety data remain less documented .
Phosphate Esters (e.g., TMPP, CDPP, RDP)

Phosphate esters like trimethylphenyl phosphate (TMPP, CAS 563-04-2) and resorcinol bis(diphenyl phosphate) (RDP, CAS 57583-54-7) are structurally distinct but share industrial relevance as flame retardants.

Property This compound Phosphate Esters (e.g., RDP, TMPP)
Bonding C–P bond (phosphonate) O–P–O bonds (phosphate)
Thermal Stability Moderate High (decompose >300°C)
Applications Catalysis, specialty chemicals Flame retardants, plasticizers
Reactivity Hydrolytically stable Prone to hydrolysis

Key Findings :

  • Phosphonates exhibit greater hydrolytic stability than phosphates due to the C–P bond, making them preferable in aqueous reaction environments .

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